molecular formula C11H13F2NS B13290133 N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

Cat. No.: B13290133
M. Wt: 229.29 g/mol
InChI Key: WKSIIDJZGAUTJQ-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₃F₂NS and a molecular weight of 229.29 g/mol . This compound is characterized by the presence of a thiolan ring, which is a five-membered ring containing sulfur, and a difluorophenyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with thiolan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

InChI

InChI=1S/C11H13F2NS/c12-9-1-2-11(13)8(5-9)6-14-10-3-4-15-7-10/h1-2,5,10,14H,3-4,6-7H2

InChI Key

WKSIIDJZGAUTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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